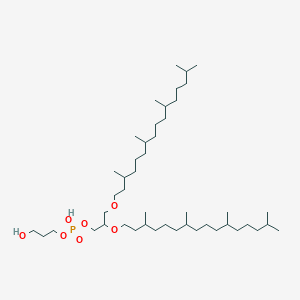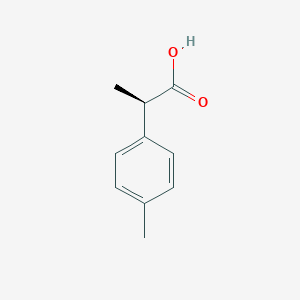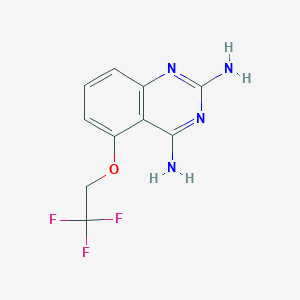![molecular formula C24H28O2 B053348 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid CAS No. 112642-02-1](/img/structure/B53348.png)
2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, also known as TTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. TTA belongs to the family of retinoid X receptor (RXR) agonists and has been found to have various biological effects.
Mécanisme D'action
2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid exerts its biological effects by binding to and activating RXRs, which are nuclear receptors that regulate gene expression. RXRs form heterodimers with other nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs), to regulate various biological processes, including metabolism, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid induces apoptosis by activating the caspase pathway and downregulating anti-apoptotic proteins. In adipocytes, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid improves insulin sensitivity by increasing glucose uptake and reducing inflammation. In neurons, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid protects against oxidative stress and inflammation by activating the Nrf2 pathway and suppressing pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has several advantages as a research tool, including its high potency and selectivity for RXRs, its ability to activate multiple RXR heterodimers, and its stability in biological systems. However, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, including its potential use as a therapeutic agent in cancer, metabolic disorders, and neurological diseases. Future studies could investigate the optimal dosage and administration route for 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, as well as its potential side effects and interactions with other drugs. Additionally, research could explore the use of 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid in combination with other RXR agonists or other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid can be synthesized through a multi-step process involving various chemical reactions. One of the methods involves the condensation of 2-methyl-1,3-dioxolane-4-carboxaldehyde with 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-ol, followed by the reaction with benzoyl chloride. The resulting product is then purified through column chromatography to obtain 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid.
Applications De Recherche Scientifique
2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has been extensively studied for its potential therapeutic properties in various fields of research, including cancer, metabolic disorders, and neurological diseases. In cancer research, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In metabolic disorder research, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has been shown to improve insulin sensitivity and reduce inflammation. In neurological disease research, 2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid has been found to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
112642-02-1 |
|---|---|
Nom du produit |
2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
Formule moléculaire |
C24H28O2 |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H28O2/c1-16(14-18-8-6-7-9-19(18)22(25)26)17-10-11-20-21(15-17)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ |
Clé InChI |
NKHXGKGXOLIAEA-JQIJEIRASA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES |
CC(=CC1=CC=CC=C1C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES canonique |
CC(=CC1=CC=CC=C1C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





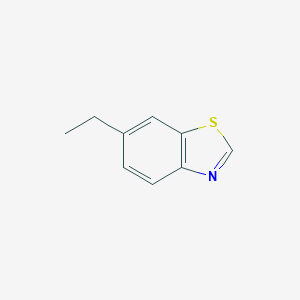
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
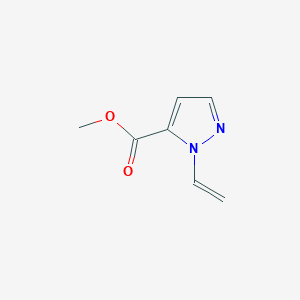


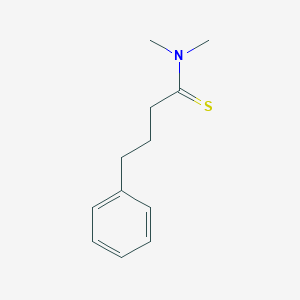
![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)
